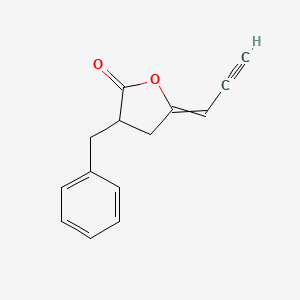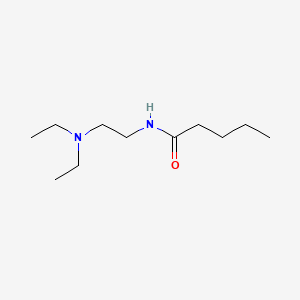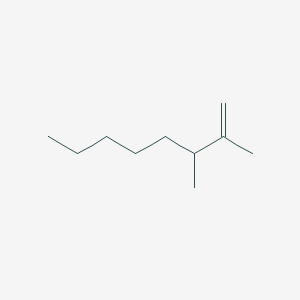
7-Methyloxepan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyloxepan-2-ol is an organic compound with the molecular formula C7H14O2 It is a member of the oxepane family, which consists of seven-membered ring ethers
准备方法
Synthetic Routes and Reaction Conditions
7-Methyloxepan-2-ol can be synthesized through several methods. One common approach involves the reduction of 7-methyl-2-oxepanone using reducing agents such as diisobutylaluminum hydride in methylene chloride at low temperatures . Another method includes the use of Grignard reagents to react with appropriate precursors to form the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反应分析
Types of Reactions
7-Methyloxepan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 7-Methyl-2-oxepanone and other ketones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
科学研究应用
7-Methyloxepan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 7-Methyloxepan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity .
相似化合物的比较
Similar Compounds
7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one: A terpene lactone with similar structural features.
4-Isopropenyl-7-methyloxepan-2-one: Another related compound with an isoprenyl group at position 4.
Uniqueness
7-Methyloxepan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
111710-97-5 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
7-methyloxepan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-6-4-2-3-5-7(8)9-6/h6-8H,2-5H2,1H3 |
InChI 键 |
XQWUVURKGQJCFF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC(O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)


![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)

![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)





